![molecular formula C20H24N2O B5910755 N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5910755.png)
N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide is a chemical compound that is widely used in scientific research. It is a type of acrylamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide involves the binding of the compound to specific sites on proteins and other biomolecules. This binding induces a conformational change in the molecule, resulting in a change in its fluorescence properties. By monitoring these changes, researchers can gain insights into the structure and function of the biomolecule being studied.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, and to induce changes in the structure and function of proteins. These effects have been studied in a variety of biological systems, including bacteria, yeast, and mammalian cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide in lab experiments is its high sensitivity and specificity. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research on N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide. One area of interest is the development of new fluorescent probes based on this compound, which could have even greater sensitivity and specificity. Another area of interest is the study of the compound's interactions with specific proteins and other biomolecules, which could lead to new insights into their structure and function. Finally, there is also interest in exploring the potential therapeutic applications of N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide, particularly in the treatment of diseases such as cancer and Alzheimer's disease.
Synthesis Methods
The synthesis of N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-(dimethylamino)phenylacetic acid with 4-isopropylphenyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide is widely used in scientific research as a fluorescent probe for the detection of proteins and other biomolecules. It has been shown to be highly sensitive and specific, making it a valuable tool for studying the structure and function of biological molecules.
properties
IUPAC Name |
(E)-N-[4-(dimethylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(2)17-8-5-16(6-9-17)7-14-20(23)21-18-10-12-19(13-11-18)22(3)4/h5-15H,1-4H3,(H,21,23)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHXPJSOUPZJR-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-(dimethylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
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